molecular formula C7H7BrFNO2S B12989591 (2-Bromo-4-fluorophenyl)methanesulfonamide

(2-Bromo-4-fluorophenyl)methanesulfonamide

Cat. No.: B12989591
M. Wt: 268.11 g/mol
InChI Key: PGBHVOXIFPLBLP-UHFFFAOYSA-N
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Description

(2-Bromo-4-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7BrFNO2S It is a halogenated benzene derivative, containing both bromine and fluorine atoms on the benzene ring, along with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination and fluorination of a suitable benzene precursor, followed by sulfonamide formation through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for (2-Bromo-4-fluorophenyl)methanesulfonamide may involve large-scale bromination and fluorination reactions, followed by sulfonamide formation under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-fluorophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

(2-Bromo-4-fluorophenyl)methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Bromo-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The methanesulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-fluorophenyl)methanesulfonamide: A similar compound with the bromine and fluorine atoms in different positions on the benzene ring.

    (2-Bromo-4-chlorophenyl)methanesulfonamide: A compound with a chlorine atom instead of a fluorine atom.

    (2-Bromo-4-methylphenyl)methanesulfonamide: A compound with a methyl group instead of a fluorine atom

Uniqueness

(2-Bromo-4-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. The combination of these halogens with the methanesulfonamide group provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C7H7BrFNO2S

Molecular Weight

268.11 g/mol

IUPAC Name

(2-bromo-4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7BrFNO2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

PGBHVOXIFPLBLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CS(=O)(=O)N

Origin of Product

United States

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